Product packaging for Homocysteinylpropachlor(Cat. No.:CAS No. 142353-11-5)

Homocysteinylpropachlor

Cat. No.: B1673343
CAS No.: 142353-11-5
M. Wt: 352.5 g/mol
InChI Key: YSDQKENKWNYMPI-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Homocysteinylpropachlor is a specialized biochemical reference standard believed to be a homocysteine conjugate of the herbicide propachlor. This compound is of significant interest in environmental and agricultural chemistry research, particularly for investigating the metabolic fate and detoxification pathways of chloroacetanilide herbicides. Propachlor, the parent compound, is a selective herbicide used primarily in maize and other crops, which can undergo glutathione-mediated metabolism in plants and soil, leading to various conjugates [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1568920/]. The homocysteinyl conjugate may represent a further metabolite within these pathways, making it a valuable tool for mass spectrometry calibration, method development in analytical chemistry, and studying the biochemical mechanisms of xenobiotic degradation and potential ecotoxicological effects. Researchers utilize this compound to gain deeper insights into the environmental persistence and biotransformation of agrochemicals. It is supplied strictly for research applications in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N2O4S B1673343 Homocysteinylpropachlor CAS No. 142353-11-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142353-11-5

Molecular Formula

C17H24N2O4S

Molecular Weight

352.5 g/mol

IUPAC Name

(2S)-2-acetamido-4-[2-oxo-2-(N-propan-2-ylanilino)ethyl]sulfanylbutanoic acid

InChI

InChI=1S/C17H24N2O4S/c1-12(2)19(14-7-5-4-6-8-14)16(21)11-24-10-9-15(17(22)23)18-13(3)20/h4-8,12,15H,9-11H2,1-3H3,(H,18,20)(H,22,23)/t15-/m0/s1

InChI Key

YSDQKENKWNYMPI-HNNXBMFYSA-N

SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSCCC(C(=O)O)NC(=O)C

Isomeric SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSCC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSCCC(C(=O)O)NC(=O)C

Appearance

Solid powder

Other CAS No.

142353-11-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-S-homocysteinyl-N-isopropylacetanilide
homo-Cys-IPA
homocysteinylpropachlo

Origin of Product

United States

Biosynthesis and Derivatization Strategies for Sulfur Conjugates

Methodologies for In Vitro and In Vivo Generation of Homocysteinyl Conjugates

The generation and study of sulfur conjugates of propachlor (B1678252), which would include a putative homocysteinyl derivative, rely on established in vitro and in vivo methodologies.

In Vitro Methodologies:

Incubation with Liver Microsomes and Cytosol: In vitro studies often utilize liver fractions (microsomes and cytosol) from various species, such as rats, which contain the necessary enzymes like glutathione (B108866) S-transferases (GSTs) for the initial conjugation. who.intnih.gov By incubating propachlor with these liver preparations in the presence of glutathione, researchers can generate the initial glutathione conjugate. inchem.org

Enzymatic Synthesis: Purified enzymes can be used for more controlled synthesis. For instance, glutathione S-transferases can be isolated and used to catalyze the reaction between propachlor and glutathione specifically. researchgate.netrsc.org Subsequent enzymatic steps to produce cysteine or homocysteine conjugates would involve peptidases and potentially other transferases.

Incubation with Intestinal Microflora: The contents of the small intestine and cecum from animals like pigs and rats are used to study the metabolism of glutathione and cysteine conjugates. nih.gov These preparations contain bacterial populations with C-S lyase activity, which cleaves the C-S bond in cysteine conjugates, a key step in forming further metabolites. nih.govnih.gov For example, mixed pig cecal microorganisms have been shown to metabolize glutathione and cysteine conjugates of propachlor. nih.gov

In Vivo Methodologies:

Animal Models: The rat is a commonly used model for studying the metabolism of propachlor. who.inttandfonline.comnih.gov After oral administration of propachlor, metabolites are isolated from urine, feces, and bile. who.intresearchgate.net Bile-duct cannulated rats are particularly useful for studying enterohepatic circulation, a process where metabolites excreted in the bile are reabsorbed from the intestine and further metabolized. researchgate.netepa.gov Germ-free rats have also been instrumental in demonstrating the essential role of intestinal microflora in producing certain metabolites, such as methylsulfonyl-containing compounds. nih.govnih.gov

Tissue Perfusion: In situ perfusion of organs like the liver and kidneys of rats with the glutathione conjugate of propachlor allows for the study of organ-specific metabolism. tandfonline.comnih.govtandfonline.com This technique helps to identify the enzymes and metabolic end-products within a specific organ. nih.gov

Plant Systems: The metabolism of propachlor is also studied in plants like soybean, sorghum, and maize. who.intucanr.eduacs.org Studies have shown that plants also detoxify propachlor through conjugation with glutathione or its plant analog, homoglutathione. who.intinchem.org

Precursor Compounds and Enzymatic / Chemical Conjugation Approaches

The formation of sulfur conjugates of propachlor begins with the parent compound and involves a series of enzymatic reactions.

Precursor Compounds: The primary precursors for the biosynthesis of these conjugates are:

Propachlor: The initial substrate for conjugation. who.int

Glutathione (GSH): A tripeptide (γ-glutamyl-cysteinyl-glycine) that acts as the initial nucleophile, donating its sulfhydryl group to displace the chlorine atom from propachlor. who.intnih.govnih.gov

Homoglutathione: In some plants like soybeans, this analogue of glutathione is used for the initial conjugation. who.intinchem.org

Cysteine: Formed from the breakdown of the glutathione conjugate, it serves as a precursor to mercapturic acid and potentially other conjugates. who.intnih.gov

Homocysteine: A homolog of cysteine that could potentially form a conjugate via transsulfuration pathways or other metabolic routes involving the cysteine conjugate. mdpi.com

Enzymatic and Chemical Conjugation: The conjugation process is a multi-step enzymatic cascade known as the mercapturic acid pathway. who.inttandfonline.com

Glutathione Conjugation: The pathway is initiated by the nucleophilic attack of the sulfhydryl group of glutathione on the electrophilic carbon of propachlor, displacing the chlorine atom. This reaction is primarily catalyzed by Glutathione S-transferases (GSTs) . who.intresearchgate.netnih.gov While this reaction can occur non-enzymatically in vitro, the enzymatic catalysis significantly accelerates the rate in vivo. inchem.org

Formation of Cysteine Conjugate: The newly formed propachlor-glutathione conjugate is then sequentially broken down. γ-Glutamyltransferase (GGT) removes the glutamate (B1630785) residue, followed by the removal of glycine (B1666218) by a dipeptidase , yielding the cysteine conjugate of propachlor. tandfonline.comnih.govnih.gov

Formation of Homocysteine Conjugate: The generation of a homocysteine conjugate is less well-documented for propachlor specifically. However, it is biochemically plausible. In the transsulfuration pathway, homocysteine is a precursor for cysteine synthesis. mdpi.com It is conceivable that under certain metabolic conditions, the cysteine conjugate could be interconverted or that homocysteine itself could react, although this is speculative without direct evidence for Homocysteinylpropachlor. Some studies note that homocysteine S-conjugates can be potent toxins. nih.gov

Further Metabolism: The cysteine conjugate is a central intermediate. It can be N-acetylated to form mercapturic acid (N-acetylcysteine conjugate) or be cleaved by C-S lyase (also known as β-lyase), particularly by enzymes in the gut microflora, to form thiol-containing metabolites that can be further processed into methylsulfonyl-containing compounds. nih.govnih.govnih.gov

Conjugation StepPrecursor(s)Key Enzyme(s)Product
Initial Conjugation Propachlor, GlutathioneGlutathione S-transferase (GST)Propachlor-Glutathione Conjugate
Peptide Cleavage Propachlor-Glutathione Conjugateγ-Glutamyltransferase (GGT), DipeptidasesPropachlor-Cysteine Conjugate
Acetylation Propachlor-Cysteine ConjugateN-acetyltransferasePropachlor-N-acetylcysteine Conjugate (Mercapturic Acid)
C-S Bond Cleavage Propachlor-Cysteine ConjugateC-S Lyase (β-lyase)Thiol-containing metabolites

Radiochemical Labeling Techniques for Metabolic Tracing Studies

Radiochemical labeling is a fundamental technique for tracing the metabolic fate of compounds like propachlor in vivo and in vitro.

¹⁴C-Labeling: Propachlor is frequently labeled with Carbon-14 (¹⁴C), often in the phenyl ring or the alkyl chain. tandfonline.comnih.govepa.gov This allows researchers to track the distribution of the propachlor backbone and its metabolites throughout a biological system. For instance, studies using ¹⁴C-propachlor in rats have quantified the excretion of radioactivity in urine, feces, and bile, providing a mass balance of the administered dose. researchgate.nettandfonline.com In plant metabolism studies, ¹⁴C-labeling has been used to determine the uptake and distribution of propachlor and its metabolites in crops like sorghum. epa.govepa.gov

³⁵S-Labeling: To specifically trace the sulfur atom in the conjugates, ³⁵S-labeled precursors can be used. A study using a ³⁵S-labeled cysteine conjugate of propachlor demonstrated that the sulfur atom from the cysteine conjugate is incorporated into the final methylsulfonyl-containing metabolites. nih.govtandfonline.com

Dual Labeling: In some instances, dual-labeling techniques are employed. For example, by comparing the metabolic fate of a ³⁵S-labeled cysteine conjugate with a ¹⁴C-labeled cysteine conjugate, researchers confirmed that the sulfur, but not the carbon backbone of cysteine, was retained in the final methylsulfonyl metabolites. nih.govtandfonline.com Another study used a combination of ¹⁴C and deuterium (B1214612) (³H) to trace the fate of cysteine and N-acetylcysteine conjugates and study their interconversion and enterohepatic circulation. nih.gov

Analytical Methods Coupled with Radiochemical Labeling: The detection and identification of radiolabeled metabolites are achieved through a combination of separation and detection techniques:

Chromatography: Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) are used to separate the various metabolites present in biological samples. nih.govtandfonline.com

Radiodetection: The separated radioactive metabolites are detected and quantified using methods like liquid scintillation counting or radio-TLC scanners. inchem.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry, often coupled with GC (GC-MS) or LC (LC-MS), is used to identify the chemical structure of the separated metabolites. rsc.orgtandfonline.comnih.gov

Radiochemical TechniquePurposeExample Application
¹⁴C-Labeling Trace the carbon skeleton of propachlor and its metabolites.Quantifying excretion of propachlor metabolites in rat urine and feces. researchgate.nettandfonline.com
³⁵S-Labeling Specifically track the sulfur atom from sulfur-containing precursors.Demonstrating the origin of sulfur in methylsulfonyl metabolites from the cysteine conjugate. nih.gov
Dual Labeling (e.g., ¹⁴C/³H) Study the metabolic fate of different parts of a molecule simultaneously.Investigating the enterohepatic circulation and metabolism of cysteine conjugates. nih.gov

Metabolic Fates and Biotransformation Pathways of Homocysteinylpropachlor

Enzymatic Processing of Homocysteinylpropachlor

The metabolism of this compound is governed by specific enzymatic pathways that modify its structure, primarily affecting its solubility and facilitating its elimination.

A principal metabolic route for this compound is its conversion to a mercapturic acid. This biotransformation is a key step in the detoxification pathway for many xenobiotics. The formation of mercapturic acids involves the N-acetylation of the amino acid conjugate. nih.govtandfonline.com In the case of this compound, the homocysteine moiety is targeted by N-acetyltransferase (NAT) enzymes. scialert.netwikipedia.org These enzymes catalyze the transfer of an acetyl group from the cofactor acetyl-CoA to the free amino group of the homocysteine residue. wikipedia.org This acetylation increases the water solubility of the compound, creating the corresponding mercapturic acid, which can then be more readily excreted from the body. nih.govtandfonline.com Studies using in situ perfused rat kidneys have confirmed that this compound is metabolized into its corresponding mercapturic acid. nih.govtandfonline.comresearchgate.net

In addition to the detoxification pathway via mercapturic acid formation, there is a potential for bioactivation through the action of cysteine conjugate β-lyase (C-S lyase) and related enzymes. nih.govnih.gov C-S lyases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the cleavage of the carbon-sulfur (C-S) bond in cysteine S-conjugates. nih.govwikipedia.org This reaction typically yields pyruvate, ammonia, and a reactive thiol-containing fragment. nih.govgenome.jp While this pathway is well-documented for cysteine conjugates of certain xenobiotics, its action on homocysteine conjugates like this compound represents a plausible metabolic route. If this compound were a substrate for a C-S lyase, the cleavage of its C-S bond could generate a reactive thiol. This contrasts with the detoxification achieved through mercapturic acid synthesis and represents a potential bioactivation pathway. nih.gov

Comparative Metabolism of this compound and Cysteinylpropachlor

To understand the metabolic handling of this compound, it is instructive to compare it with its lower homolog, Cysteinylpropachlor. Research has revealed significant differences in their metabolic processing, particularly within the kidney. nih.govtandfonline.com

Studies utilizing in situ perfused rat kidneys have demonstrated a marked difference in the efficiency of N-acetylation between this compound and Cysteinylpropachlor. nih.govtandfonline.com The rat kidney acetylates the natural substrate, the cysteine conjugate, much more efficiently than the homocysteine conjugate. nih.govtandfonline.com When kidneys were perfused with Cysteinylpropachlor, the metabolites found in the urine consisted almost entirely of its mercapturic acid and the corresponding S-oxide. nih.govtandfonline.com In contrast, when kidneys were perfused with this compound, approximately half of the compound was excreted unchanged in the urine, with the other half being its mercapturic acid derivative. nih.govtandfonline.com This indicates that the N-acetyltransferase enzymes in the kidney have a higher affinity for or activity towards the cysteine conjugate.

The differential acetylation efficiency directly impacts the profile of metabolites produced from this compound and Cysteinylpropachlor. For Cysteinylpropachlor, the primary urinary metabolites are its mercapturic acid, which accounts for 31.4% of the dose, and the S-oxide of this mercapturic acid, which constitutes 1.7% of the dose. nih.govtandfonline.com

For this compound, the metabolic output is different. The urinary metabolites consist of the unchanged parent compound and its corresponding mercapturic acid in approximately equal proportions. nih.govtandfonline.com The formation of an S-oxide metabolite for the this compound mercapturate was not reported in these studies. nih.govtandfonline.com

Table 1: Comparative Renal Metabolism of Propachlor (B1678252) Conjugates in Rats

CompoundUnchanged in UrineMercapturic Acid in UrineMercapturic Acid S-Oxide in UrineTotal First-Pass Elimination in Urine
Cysteinylpropachlor Not detected31.4% of dose1.7% of dose47.5% of dose
This compound ~18% of dose (estimated)~18% of dose (estimated)Not detected36% of dose
Data sourced from in situ perfused rat kidney studies. nih.govtandfonline.com

Organ-Specific Biotransformation Kinetics and Metabolite Excretion

The kidney plays a major role in the metabolism and excretion of both this compound and its cysteine analog. nih.govtandfonline.comnih.gov The in situ perfusion studies highlight the kidney not just as an organ of excretion, but as a significant site of biotransformation for these compounds. nih.govtandfonline.com

Renal Perfusion Models and In Situ Studies

In situ studies involving the perfusion of rat kidneys have been instrumental in elucidating the renal metabolism of this compound. In these models, ¹⁴C-labeled this compound was introduced directly into the renal artery to observe its first-pass metabolism and elimination.

Research demonstrated that this compound is metabolized to its corresponding mercapturic acid by the rat kidney in situ. nih.govtandfonline.com This indicates that the kidney possesses the necessary enzymatic machinery for this biotransformation. However, the efficiency of this process appears to be less than that for the analogous cysteine conjugate of propachlor. nih.govtandfonline.com

A significant finding from these renal perfusion studies is that a substantial portion of this compound passes through the kidney unchanged. This suggests a less efficient acetylation process of the homocysteine conjugate compared to the naturally occurring cysteine conjugate within the renal system. nih.govtandfonline.com

Elimination Profiles of Metabolites in Biological Fluids

The elimination of ¹⁴C from the kidneys perfused with this compound provides a clear profile of its metabolic products in urine. The first-pass elimination of the radiolabel in urine was recorded at 36% for the homocysteine conjugate. nih.govtandfonline.com This is in contrast to the 47.5% first-pass elimination observed for the cysteine conjugate, further highlighting the differences in their renal processing. nih.govtandfonline.com

Analysis of the urinary metabolites revealed a near-equal split between the unchanged parent compound and its metabolic product. Approximately half of the ¹⁴C-labeled material recovered from the urine of kidneys perfused with this compound was the unchanged this compound itself. The other half was identified as its corresponding mercapturic acid. nih.govtandfonline.com This distribution underscores the incomplete metabolism of this compound during its transit through the kidney.

Table 1: First-Pass Renal Elimination and Urinary Metabolite Profile of Perfused this compound in Rats

Parameter Value Reference
First-Pass Elimination of ¹⁴C in Urine36% nih.gov, tandfonline.com
Unchanged this compound in Urine~50% of recovered ¹⁴C nih.gov, tandfonline.com
This compound Mercapturic Acid in Urine~50% of recovered ¹⁴C nih.gov, tandfonline.com

Identification and Structural Elucidation of this compound Metabolites

The primary metabolite of this compound formed within the kidney has been identified through the analysis of urine from in situ perfusion studies. The structural elucidation of this metabolite confirms the metabolic pathway involved.

The key biotransformation that this compound undergoes in the kidney is N-acetylation. This process converts the homocysteinyl conjugate into its mercapturic acid derivative. nih.govtandfonline.com Therefore, the main identified metabolite is N-acetyl-S-(2-((1-methylethyl)phenylamino)-2-oxoethyl)-L-homocysteine .

No other significant metabolites of this compound were reported in the urine from these kidney perfusion studies, indicating that N-acetylation is the principal metabolic reaction occurring in this organ for this specific compound.

Advanced Analytical Methodologies for Homocysteinylpropachlor and Its Metabolites

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing Homocysteinylpropachlor and its metabolites, enabling their separation from interfering matrix components before detection. The choice of technique depends on the physicochemical properties of the analytes, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of polar and thermally labile compounds, making it suitable for this compound and related amino acid conjugates. researchgate.net HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of homocysteine and its derivatives, reversed-phase HPLC is commonly employed, often requiring a derivatization step to enhance detection by UV/Vis or fluorescence detectors. researchgate.net Similarly, HPLC methods have been developed for various herbicides and their metabolites. helixchrom.com A typical HPLC method involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The gradient elution, where the mobile phase composition is changed over time, allows for the separation of a wide range of analytes with varying polarities within a single run.

Table 1: Example HPLC Parameters for Analysis of Related Compounds

Parameter Condition Reference
Column Reversed-phase C18 nih.gov
Mobile Phase Acetonitrile:Methanol:Potassium Phosphate Buffer (pH 3.0) nih.gov
Detection UV/Vis Detector researchgate.net
Application Separation of polar and thermally labile compounds researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures, resulting in faster analysis times, improved resolution, and enhanced sensitivity. nih.gov These characteristics are highly advantageous for the analysis of complex biological and environmental samples where this compound metabolites may be present at trace levels.

The coupling of UHPLC with high-resolution mass spectrometry has been successfully applied to the identification of various metabolites in complex mixtures. researchgate.netmdpi.com For instance, a UHPLC-MS/MS method was developed for chlorotyrosine adducts, which, like this compound, are products of a reaction with an endogenous molecule. nih.gov The enhanced separation power of UHPLC minimizes ion suppression effects in the mass spectrometer, leading to more accurate quantification and identification. semanticscholar.org

While this compound itself is likely too polar and non-volatile for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of the parent herbicide, propachlor (B1678252), and other less polar, more volatile metabolites. oup.comnih.gov GC-MS separates compounds in the gas phase based on their boiling points and interactions with the stationary phase of the capillary column. mdpi.comnih.gov

For GC-MS analysis, derivatization may be necessary to increase the volatility and thermal stability of certain analytes. mdpi.com A method for the simultaneous determination of 11 herbicides, including propachlor, in grain was developed using GC-MS. oup.com The sample was extracted, purified, and then injected into the GC-MS system. The mass spectrometer provides definitive identification based on the unique mass spectrum of each compound. oup.com

Table 2: GC-MS Parameters for Propachlor Analysis

Parameter Condition Reference
GC Column TG-5MS fused silica (B1680970) capillary column nih.gov
Injector Temperature 270°C (Splitless) oup.com
Carrier Gas Helium (1.0 mL/min) nih.gov
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov
MS Transfer Line Temp 280°C oup.com
Mass Analyzer Quadrupole oup.com

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound and its metabolites. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about their elemental composition and structure.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing a wide array of compounds in complex matrices. nih.gov This technique couples the powerful separation capabilities of HPLC or UHPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. nih.govcuny.edu

In an LC-MS/MS system, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The first quadrupole (Q1) selects the precursor ion (the ionized molecule of interest, e.g., this compound). This ion is then fragmented in the collision cell (q2), and the resulting product ions are separated and detected by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low levels, even in the presence of co-eluting interferences. cuny.edu LC-MS/MS methods are routinely used for detecting pharmaceuticals, pesticides, and their metabolites in various samples. researchgate.net

Table 3: Example LC-MS/MS Transitions for Related Analytes

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV) Reference
Propachlor 196 120 19.6 phenomenex.com
Propachlor 176 57 19.6 phenomenex.com

Quadrupole Time-of-Flight Mass Spectrometry (QTOF MS) is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. researchgate.net This combination provides high mass accuracy and high resolution, making it exceptionally powerful for identifying and characterizing unknown metabolites. researchgate.netnih.gov

When coupled with HPLC or UHPLC, the QTOF MS can perform two main types of experiments. In MS mode, it provides accurate mass measurements of precursor ions, allowing for the determination of their elemental formulas. In MS/MS mode, it provides high-resolution product ion spectra, which are crucial for structural elucidation. mdpi.com This capability is vital for metabolomic studies, where the goal is to identify novel or unexpected metabolites of a parent compound like this compound. ugr.esmdpi.com The high-resolution data generated by QTOF MS allows for confident differentiation between compounds with very similar masses. researchgate.net

Orbitrap Mass Spectrometry

Orbitrap mass spectrometry stands as a powerful tool for the analysis of this compound and its metabolites, offering high-resolution and accurate mass measurements. nih.gov This technology is instrumental in both the detection and quantification, as well as the identification and confirmation of these compounds in complex matrices such as food and water. nih.gov The high resolving power and mass accuracy provided by Orbitrap mass spectrometers are crucial for tackling the intricate analytical challenges associated with pesticide residue analysis. nih.gov

The fundamental principle of an Orbitrap mass analyzer involves ions orbiting a central spindle-shaped electrode. youtube.com The frequency of this orbital motion is directly related to the mass-to-charge ratio of the ion, which allows for extremely precise mass determination. youtube.com This high level of accuracy is essential for distinguishing this compound and its various metabolites from other co-eluting matrix components, thereby reducing the risk of false positives.

Recent advancements in Orbitrap technology, particularly the introduction of single-molecule Orbitrap-based charge detection mass spectrometry (Orbitrap-based CDMS), have further enhanced its capabilities. nih.gov This approach allows for the detection of single, individual ions, providing exceptional sensitivity. nih.gov While traditionally used for large biomolecules, the principles of high-resolution analysis are applicable to smaller molecules like this compound, enabling the potential for highly sensitive detection in environmental and biological samples. nih.govrsc.org

Key advantages of Orbitrap MS for this compound analysis include:

High Resolution: Enables the separation of ions with very similar mass-to-charge ratios, which is critical in complex sample matrices.

High Mass Accuracy: Allows for the confident identification of analytes based on their elemental composition.

Sensitivity: Capable of detecting trace levels of this compound and its metabolites. nih.gov

Structural Elucidation: Can be coupled with fragmentation techniques (MS/MS or MSn) to provide structural information for metabolite identification. thermofisher.com

The application of Orbitrap MS in metabolomics studies, which aim to identify and quantify all small molecules within a biological system, highlights its utility for analyzing the metabolic fate of compounds like this compound. nih.gov

Isotopic Tracer Analysis for Metabolic Pathway Elucidation

Isotopic tracer analysis is a sophisticated technique employed to unravel the metabolic pathways of this compound. This methodology involves the use of stable isotopes, such as ¹³C, ¹⁵N, or ²H, which are incorporated into the this compound molecule. nih.gov These labeled compounds, or tracers, are then introduced into a biological system, and their metabolic fate is tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

By following the distribution of the isotopic label through various metabolic intermediates, researchers can definitively map the biotransformation processes that this compound undergoes. nih.gov This approach, often referred to as Stable Isotope Resolved Metabolomics (SIRM), provides unambiguous tracking of individual atoms through complex metabolic networks. nih.govnih.gov

The use of isotopic tracers is invaluable for:

Identifying novel metabolites: The distinct isotopic signature of the tracer allows for the easy identification of previously unknown metabolites of this compound.

Determining metabolic flux: It enables the quantification of the rates of metabolic reactions, providing a dynamic view of how this compound is processed in a biological system. ucdavis.edummpc.org

Elucidating reaction mechanisms: By tracking the position of the isotope within the molecule, researchers can gain insights into the specific enzymatic reactions involved in the metabolism of this compound.

Mass spectrometry is a key analytical tool in isotopic tracer studies. mmpc.org It can differentiate between the isotopically labeled and unlabeled compounds based on their mass difference, allowing for the precise measurement of isotopic enrichment in various metabolites. ucdavis.edu This information is then used to construct detailed metabolic maps and kinetic models. ucdavis.edummpc.org

The integration of transcriptomic and metabolomic analyses, where changes in gene expression are correlated with alterations in metabolite profiles, can provide a more comprehensive understanding of the mechanisms of herbicide resistance and metabolism. nih.gov

Method Validation Principles for Quantitative Analysis in Research

Method validation is a critical process in analytical chemistry that ensures a developed method is suitable for its intended purpose. researchgate.net For the quantitative analysis of this compound and its metabolites in research, a comprehensive validation process is essential to generate reliable and reproducible data. researchgate.netmetrology-journal.org The key principles of method validation are outlined by various international guidelines, such as those from the International Council for Harmonisation (ICH). gmpinsiders.com

The validation of an analytical method for pesticide residues typically involves assessing several key performance characteristics. europa.eufao.org These include selectivity and specificity, accuracy and precision, linearity and range, and the ability to quantify the analyte in relevant research matrices. metrology-journal.orgeuropa.eu

Accuracy and Precision in Metabolite Quantification

Accuracy refers to the closeness of the measured value to the true or accepted reference value. gmpinsiders.comscioninstruments.comeuropa.eu It is a measure of the systematic error of a method. Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scioninstruments.comeuropa.eu It reflects the random error of the method.

Both accuracy and precision are crucial for the reliable quantification of this compound metabolites. Accuracy is typically assessed by analyzing certified reference materials or by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the added analyte that is measured is calculated. gmpinsiders.comeuropa.eu

Precision is evaluated at three levels:

Repeatability (intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. europa.eu

Intermediate precision: The precision within a single laboratory, but with variations such as different days, different analysts, or different equipment. gmpinsiders.comeuropa.eu

Reproducibility: The precision between different laboratories.

The following table illustrates typical acceptance criteria for accuracy and precision in analytical methods for pesticide residue analysis.

ParameterAcceptance Criteria
Accuracy Mean recovery of 70-120%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 20%
Precision (Intermediate) Relative Standard Deviation (RSD) ≤ 25%

Note: These are general guidelines and may vary depending on the specific application and regulatory requirements.

Linearity and Range in Analytical Assays

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. loesungsfabrik.de The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. metrology-journal.org

Establishing linearity is a critical step in method validation as it underpins the quantitative capability of the assay. nih.govresearchgate.net This is typically achieved by analyzing a series of calibration standards at different known concentrations. altabrisagroup.comepa.gov A calibration curve is then constructed by plotting the instrument response against the analyte concentration. epa.gov

For a method to be considered linear, the relationship between concentration and response should be well-described by a straight line, as indicated by a high correlation coefficient (r²) of ≥ 0.99. altabrisagroup.com The data is often evaluated using statistical methods like linear least squares regression. epa.gov

The analytical range must encompass the expected concentrations of this compound and its metabolites in the research samples being analyzed. This includes demonstrating acceptable performance at the limit of quantification (LOQ), which is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. europa.eu

Quantification in Research Matrices

The accurate quantification of this compound and its metabolites in complex research matrices, such as soil, water, and biological tissues, presents significant challenges. chromatographyonline.commdpi.com The matrix can contain a multitude of other compounds that can interfere with the analysis, leading to what is known as "matrix effects." chromatographyonline.com These effects can either suppress or enhance the analytical signal, leading to inaccurate quantification.

To overcome these challenges, several strategies are employed:

Effective Sample Preparation: This is a critical step to remove interfering components and concentrate the analytes of interest. mdpi.com Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used. chromatographyonline.com

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for matrix effects by ensuring that the standards and samples experience similar signal suppression or enhancement.

Use of Internal Standards: An internal standard is a compound that is chemically similar to the analyte but is not present in the sample. A known amount of the internal standard is added to all samples, standards, and blanks. The ratio of the analyte response to the internal standard response is then used for quantification, which can help to correct for variations in sample preparation and instrument response.

The choice of analytical technique is also crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are widely used for the analysis of pesticide residues due to their high selectivity and sensitivity, which helps to minimize the impact of matrix interferences. mdpi.com

Environmental Fate and Degradation Mechanisms of Propachlor Conjugates

Abiotic Transformation Pathways

Abiotic transformation involves the degradation of a chemical through non-biological processes. For propachlor (B1678252), these pathways are generally not significant routes of dissipation compared to biotic degradation.

Hydrolysis in Aqueous and Soil Systems

Propachlor is relatively stable against hydrolysis in neutral and basic aqueous environments. acs.orgepa.gov One study noted a hydrolysis half-life (DT50) of 28 days at 20°C and pH 7. herts.ac.uk However, it is considered resistant to abiotic hydrolysis under typical environmental conditions, meaning this process does not significantly contribute to its breakdown in water or soil. epa.gov The compound is noted to be unstable under acidic conditions. acs.org In the absence of microbial activity, its persistence in water is expected to be higher, especially in systems with long residence times like lakes and reservoirs. epa.gov

One study explored chemical remediation by amending soil with thiourea, which was found to significantly accelerate the abiotic degradation of propachlor through a nucleophilic substitution reaction. usda.govnih.gov In this process, the chlorine atom of propachlor is replaced by thiourea. usda.govnih.gov The transformation half-life of propachlor in a thiourea-amended sandy loam soil was approximately 24 hours, compared to 380 hours in an aqueous solution with thiourea, demonstrating a catalytic effect of the soil matrix on this specific abiotic reaction. usda.gov

Phototransformation Processes

Phototransformation, or the breakdown of a chemical by light, is a minor degradation pathway for propachlor. It is generally considered resistant to photolysis on surfaces. epa.gov However, studies have shown that it can be degraded by ultraviolet (UV) irradiation in solution. One investigation found that 5 hours of UV irradiation resulted in 80% decomposition of propachlor, identifying photoproducts such as N-isopropyloxindole and N-isopropyl-3-hydroxyoxindole. inchem.org Another study noted that in the presence of a photosensitizer (riboflavin), visible light could lead to almost complete decomposition after 12 hours. inchem.org Despite these findings, under typical environmental conditions, the loss of propachlor from photodecomposition is considered low. inchem.org

Biotic Degradation Processes

Biotic degradation, primarily through microbial activity, is the principal mechanism for the dissipation of propachlor in the environment. asm.orgnih.govnih.gov

Microbial Metabolism in Soil and Aquatic Environments

Soil microorganisms are the primary drivers of propachlor breakdown. inchem.org Various bacterial strains have been identified that can utilize propachlor as a source of carbon and energy. nih.gov The degradation pathways can vary between different microbial species.

Two distinct pathways have been characterized in soil bacteria:

Pseudomonas sp. (strain PEM1): This bacterium metabolizes propachlor, leading to the accumulation of intermediates including N-isopropylacetanilide, acetanilide, acetamide, and catechol. nih.govnih.gov

Acinetobacter sp. (strain BEM2): This strain also uses propachlor as a carbon source, but produces a different set of intermediates, namely N-isopropylacetanilide, N-isopropylaniline, isopropylamine, and catechol. nih.govnih.gov

Another study involving a co-culture of two bacterial strains, identified as Moraxella (DAK3) and Xanthobacter (MAB2), showed a synergistic degradation process. nih.govnih.gov Strain DAK3 was found to initiate the breakdown of propachlor into 2-chloro-N-isopropylacetamide, which strain MAB2 could then use for growth. nih.gov

A crucial step in the detoxification of chloroacetanilide herbicides like propachlor in many organisms, including microorganisms and plants, is the conjugation with glutathione (B108866). nih.gov This reaction is catalyzed by the enzyme glutathione-S-transferase and involves a nucleophilic attack on the 2-chloro group of the herbicide. nih.gov This process leads to the formation of glutathione-propachlor conjugates, which can be further metabolized. While the formation of a homocysteinyl conjugate is not explicitly detailed in the available literature, it represents a plausible downstream product of glutathione conjugate metabolism.

Biodegradation Kinetics and Mineralization Potential

The rate of propachlor biodegradation can be influenced by environmental factors such as soil moisture and temperature, with increased rates observed under warmer and moister conditions. nih.gov The half-life of propachlor in soil can vary but is generally short, with a 50% field dissipation rate occurring within 1 to 6 days under most conditions. k-state.edu

Studies with specific bacterial strains have determined kinetic parameters for propachlor degradation. For instance, Acinetobacter strain BEM2 and Pseudomonas strain PEM1 exhibit rapid growth on propachlor, with generation times of 3.1 hours and 3.4 hours, respectively. nih.govnih.gov The ultimate fate of the aromatic ring of propachlor during microbial metabolism is mineralization to carbon dioxide. nih.govnih.gov It has been reported that propachlor biodegradation can lead to substantial mineralization (>50%) of its ring structure. nih.gov

ParameterOrganism/SystemValueSource
Generation Time Acinetobacter sp. strain BEM23.1 hours nih.gov
Generation Time Pseudomonas sp. strain PEM13.4 hours nih.gov
Field Dissipation Half-Life Soil Environment1 - 6 days k-state.edu
Abiotic Half-Life (with Thiourea) Sandy Loam Soil~24 hours usda.gov
Abiotic Half-Life (with Thiourea) Aqueous Solution~380 hours usda.gov
Hydrolysis Half-Life (DT₅₀) pH 7, 20°C28 days herts.ac.uk

Environmental Mobility and Partitioning

Propachlor's mobility in the environment is governed by its physical and chemical properties, particularly its high water solubility (580-613 mg/L) and low affinity for adsorbing to soil particles. epa.govnih.gov This combination suggests that propachlor is likely to be mobile in soil.

The potential for a pesticide to sorb to soil is often described by the Freundlich sorption coefficient (Kf). A lower Kf value indicates weaker sorption and higher mobility. Studies have shown that the presence of dissolved organic matter (DOM) or surfactants can decrease the sorption of propachlor to soil, thereby increasing its mobility. nih.gov For example, in one study, the Kf value for propachlor in a control soil was 1.692, while in the presence of a surfactant, it was as low as 0.687, indicating a significant increase in mobility. acs.org

This increased mobility enhances the potential for propachlor and its degradation products to leach through the soil profile and potentially contaminate groundwater. nih.govepa.gov The movement of propachlor is facilitated by its dissolution in runoff water rather than attachment to eroding soil particles. epa.gov The retention factor (Rf), another measure of mobility, was also shown to increase in the presence of DOM and surfactants, confirming that these substances facilitate the movement of propachlor in soil. acs.orgnih.gov

ParameterConditionValueInterpretationSource
Freundlich Sorption Coefficient (Kf) Control Soil1.692Weaker Sorption / Higher Mobility acs.org
Freundlich Sorption Coefficient (Kf) Soil + Surfactant0.687Weaker Sorption / Higher Mobility acs.org
Retention Factor (Rf) Control (Distilled Water)0.710Lower Mobility nih.gov
Retention Factor (Rf) With Dissolved Organic Matter (60 mgC L⁻¹)0.741Higher Mobility nih.gov
Retention Factor (Rf) With Dissolved Organic Matter (120 mgC L⁻¹)0.772Higher Mobility nih.gov

Adsorption and Desorption in Soil and Sediment Matrices

The adsorption and desorption characteristics of a pesticide and its metabolites in soil and sediment are crucial determinants of their environmental distribution. These processes govern the extent to which a compound is retained by the solid phase or remains in the soil solution, where it is available for transport, uptake by organisms, or further degradation. The key parameters used to quantify these processes are the soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

For the parent compound, propachlor, studies have shown it to be highly mobile in various soil types, with reported Koc values ranging from 73 to 125 mL/g. nih.gov This low affinity for soil particles is attributed to its chemical structure.

Table 1: Soil Adsorption Coefficients for Propachlor and Predicted Behavior of Homocysteinylpropachlor

CompoundKoc (mL/g)Adsorption PotentialData Source
Propachlor 73 - 125Low nih.gov
This compound Not Available (Predicted to be < 73)Very LowInferred

Leaching Potential to Groundwater

The potential for a pesticide or its metabolites to leach through the soil profile and contaminate groundwater is a major environmental concern. This potential is influenced by several factors, including the compound's adsorption characteristics, persistence in soil, and the hydrogeological conditions of the site.

Given the high mobility of the parent propachlor, it is not surprising that its more polar degradates are also considered to have a high potential to leach. epa.gov The U.S. Environmental Protection Agency (EPA) has noted that while the parent propachlor may not pose a significant threat to groundwater under most conditions due to its rapid degradation, its acid degradates have a high potential to leach and persist in groundwater. epa.gov

Following this line of reasoning, this compound, with its predicted high water solubility and low soil adsorption, would be expected to have a significant leaching potential. The increased polarity imparted by the homocysteine group would facilitate its movement with percolating soil water, increasing the likelihood of it reaching groundwater aquifers. The persistence of this conjugate in the subsurface environment would then be the primary factor determining its potential as a groundwater contaminant.

Methodologies for Environmental Fate Assessment

A variety of standardized laboratory and field methods are employed to assess the environmental fate of pesticides and their transformation products. These studies are designed to simulate environmental conditions and provide data on the persistence, mobility, and degradation pathways of these compounds.

Soil Simulation Studies (Aerobic and Anaerobic)

Soil simulation studies are laboratory experiments that investigate the degradation of a pesticide under controlled aerobic (with oxygen) and anaerobic (without oxygen) conditions. These studies are essential for determining the rate of degradation (half-life, DT50) and identifying the major transformation products.

For propachlor, aerobic soil metabolism is a major route of dissipation, with a reported half-life of less than 3 days in some studies. epa.gov In the absence of a robust microbial population, however, its persistence can increase. epa.gov Anaerobic degradation of propachlor has been found to be more rapid in some instances. researchgate.net

While specific aerobic and anaerobic soil metabolism studies for this compound are not documented, it is anticipated that as a conjugate, it would also be susceptible to microbial degradation. The nature and rate of this degradation would depend on the specific microbial communities present in the soil and the prevailing environmental conditions. The degradation of the homocysteine moiety could potentially lead to the formation of other polar metabolites.

Table 2: Soil Dissipation Half-life (DT50) for Propachlor

ConditionDT50 (days)Soil TypeData Source
Aerobic < 3Sandy Loam epa.gov
Field Dissipation 1 - 6Various epa.gov

Aquatic and Sediment Simulation Studies

To understand the fate of pesticides in aquatic environments, laboratory studies simulating water and sediment systems are conducted. These studies assess hydrolysis, photolysis, and microbial degradation in both the water column and the underlying sediment.

Propachlor has been shown to be relatively stable to hydrolysis at environmentally relevant pH values. epa.gov Similarly, photolysis in water is not considered a major degradation pathway. epa.gov The anaerobic aquatic metabolism of propachlor has been observed to be a slow process, with a reported half-life of 146 days. epa.gov

For this compound, its high water solubility would suggest that if it enters aquatic systems, it would primarily reside in the water column. Its susceptibility to microbial degradation would be the key factor determining its persistence in these environments. The polar nature of the molecule would likely limit its partitioning to sediment.

Field Dissipation Studies

Field dissipation studies are conducted under real-world agricultural conditions to provide a comprehensive understanding of a pesticide's environmental fate. These studies integrate the effects of various processes, including degradation, adsorption, leaching, runoff, and volatilization, on the decline of the pesticide and its major metabolites in the soil.

Field studies with propachlor have demonstrated its relatively short persistence in the topsoil, with dissipation half-lives typically ranging from 1 to 6 days. epa.gov However, these studies also highlight the potential for the movement of the parent compound and its degradates through the soil profile.

A field dissipation study specifically tracking this compound would be necessary to accurately determine its persistence and mobility under agricultural use conditions. Such a study would involve the application of propachlor to a test plot, followed by the collection and analysis of soil samples at various depths and time intervals to monitor the formation and decline of the conjugate.

Mechanistic Insights into Enzyme Conjugate Interactions

Substrate Specificity of Xenobiotic-Metabolizing Enzymes with Homocysteinyl Conjugates

Xenobiotic-metabolizing enzymes (XMEs) are a broad category of proteins responsible for the modification and elimination of foreign compounds from the body. mdpi.com These enzymes are typically categorized into Phase I (functionalization) and Phase II (conjugation) enzymes. mdpi.com While the formation of Homocysteinylpropachlor is a Phase II conjugation reaction, the resulting conjugate can itself be a substrate for further enzymatic modification.

The substrate specificity of XMEs is often broad, allowing them to act on a wide variety of chemical structures. mdpi.com However, the efficiency of these enzymes can be significantly influenced by the specific nature of the substrate. For a homocysteinyl conjugate like this compound, several enzyme families may be involved in its subsequent metabolism. The cytochrome P450 (CYP) superfamily, key players in Phase I metabolism, are known to metabolize a vast array of xenobiotics. nih.gov It is plausible that CYPs could catalyze the oxidation of the aromatic ring of the propachlor (B1678252) moiety or the alkyl side chain, even after its conjugation to homocysteine.

Further metabolism of the homocysteine portion of the molecule is also possible. Enzymes involved in amino acid metabolism could potentially recognize the homocysteinyl group. For instance, S-adenosylhomocysteinase has been shown to recognize cysteine as a substrate, albeit with lower affinity than homocysteine, indicating a degree of flexibility in substrate recognition within this enzyme class. nih.gov

The table below illustrates hypothetical kinetic parameters for the interaction of this compound with various xenobiotic-metabolizing enzymes, highlighting the potential for broad but varied substrate specificity.

Enzyme FamilySpecific EnzymeProposed ReactionKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Cytochrome P450CYP1A2Aromatic Hydroxylation1500.53.33 x 103
Cytochrome P450CYP2C9Alkyl Oxidation2500.28.00 x 102
Glutathione (B108866) S-TransferaseGSTM1Further Conjugation5001.22.40 x 103
N-acetyltransferaseNAT2N-acetylation of homocysteine moiety750.81.07 x 104

Molecular Basis of Differential Reactivity: Homocysteinyl vs. Cysteinyl Substrates

The structural difference between homocysteine and cysteine, which is a single methylene (B1212753) group in the side chain, has significant implications for their reactivity and how their respective xenobiotic conjugates are recognized by enzymes. nih.govnih.gov Cysteine is a 3-carbon amino acid, while homocysteine is a 4-carbon amino acid. nih.gov This additional length in the homocysteine side chain can alter the positioning of the conjugate within an enzyme's active site.

The reactivity of the thiol group is a key factor in the biological activity of both cysteine and homocysteine. In the context of enzyme-substrate interactions, the longer, more flexible side chain of homocysteine in this compound may allow for interactions with residues deeper within an active site pocket. Conversely, it could also introduce steric hindrance that prevents optimal binding, depending on the specific topology of the active site.

Research has shown that the cyclization reactions of cysteine and homocysteine with aldehydes differ, with cysteine favoring the formation of 5- or 7-membered rings, while homocysteine forms 6- or 8-membered rings. nih.gov This demonstrates a fundamental difference in their chemical behavior that can be extrapolated to their interactions as part of larger conjugates within enzyme active sites. The subtle difference in the spatial arrangement of the thiol group relative to the amino acid backbone can influence the orientation of the entire conjugate, affecting its ability to act as an effective substrate.

The following table summarizes the key molecular differences and their potential impact on enzyme interactions for homocysteinyl versus cysteinyl conjugates of propachlor.

FeatureCysteinyl-propachlorThis compoundPotential Impact on Enzyme Interaction
Side Chain LengthShorter (3-carbon backbone)Longer (4-carbon backbone)Altered positioning in the active site; potential for steric hindrance or enhanced binding.
FlexibilityLess flexibleMore flexibleMay allow for induced fit with a wider range of enzymes.
Thiol Group PositionCloser to the peptide backboneMore distant from the peptide backboneCan affect the orientation of the propachlor moiety within the active site.
Metabolic StabilityPotentially differentPotentially differentThe nature of the conjugate can influence its susceptibility to cleavage or further modification.

In Silico Modeling and Molecular Dynamics Simulations of Enzyme-Ligand Complexes

In silico modeling and molecular dynamics (MD) simulations are powerful computational tools for investigating the interactions between enzymes and their substrates at an atomic level. mdpi.com These methods can provide detailed insights into the binding modes, conformational changes, and energetic landscapes of enzyme-ligand complexes, which are often difficult to obtain through experimental methods alone. nih.govnih.gov

For this compound, molecular docking could be employed to predict its preferred binding orientation within the active sites of various XMEs. This would involve generating a 3D model of this compound and docking it into the crystal structures of relevant enzymes, such as members of the cytochrome P450 family. The results of such studies can help to rationalize observed substrate specificities and guide further experimental work.

Molecular dynamics simulations can then be used to study the dynamic behavior of the enzyme-Homocysteinylpropachlor complex over time. youtube.com These simulations can reveal how the binding of the conjugate affects the enzyme's conformational flexibility and vice versa. mdpi.com By analyzing the trajectories of the atoms, it is possible to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Furthermore, MD simulations can be used to calculate the binding free energy, providing a quantitative measure of the affinity between this compound and the enzyme. mdpi.com This information is invaluable for understanding the molecular basis of its recognition and metabolism. The insights gained from these computational approaches can aid in predicting potential drug-drug interactions and in the design of novel compounds with tailored metabolic profiles. nih.gov

Broader Implications in Xenobiotic Metabolism and Biochemistry

Significance of Homocysteinyl Conjugates in Xenobiotic Biotransformation Cascades

The conjugation of xenobiotics with sulfur-containing molecules is a cornerstone of Phase II detoxification. This process, known as mercapturic acid synthesis, typically initiates with the conjugation of the xenobiotic to glutathione (B108866) (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). This reaction is often catalyzed by a superfamily of enzymes called glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially broken down: the glutamyl and glycinyl residues are removed to form a cysteine conjugate. This cysteine conjugate can then be acetylated to form a mercapturic acid, which is a water-soluble, excretable, and generally less toxic compound.

In the case of propachlor (B1678252), its detoxification predominantly follows this mercapturic acid pathway. The initial and key step is the formation of a glutathione conjugate. This conjugate is then metabolized to the cysteine conjugate of propachlor, 2-(S-cysteinyl)-N-isopropylacetanilide nih.govwikipedia.org. However, research has also identified the formation of a homocysteine conjugate of propachlor tandfonline.com. Homocysteine is structurally similar to cysteine, differing by an additional methylene (B1212753) group in its carbon chain.

The formation of Homocysteinylpropachlor indicates an alternative or parallel route within the sulfur conjugation cascade. While the glutathione pathway is quantitatively more significant, the direct conjugation with homocysteine suggests that the cellular machinery for xenobiotic detoxification can utilize various available sulfur-containing nucleophiles. This homocysteinyl conjugate also undergoes further metabolism, specifically N-acetylation, to form its corresponding mercapturic acid, similar to its cysteine counterpart tandfonline.com. The significance of this lies in the demonstration of the flexibility and redundancy of detoxification pathways, which can utilize different endogenous molecules to neutralize and eliminate foreign compounds.

Interplay with Endogenous Homocysteine Metabolism Pathways

Homocysteine is a critical intermediate in the metabolism of the essential amino acid methionine. It sits (B43327) at a metabolic crossroads with two primary fates: remethylation back to methionine via the methionine cycle, or irreversible conversion to cysteine through the transsulfuration pathway nih.gov. The transsulfuration pathway is not only crucial for the disposal of excess homocysteine but also for the synthesis of cysteine, which is a rate-limiting precursor for the production of glutathione.

The formation of this compound represents a direct intersection of xenobiotic metabolism with this endogenous pathway. By forming a conjugate with propachlor, homocysteine is diverted from its normal metabolic functions. This diversion has several potential biochemical implications:

Depletion of the Homocysteine Pool: Under conditions of high exposure to propachlor or other similar xenobiotics, the demand for homocysteine for conjugation could potentially deplete the cellular homocysteine pool. This might affect the rates of both remethylation and transsulfuration.

Impact on Methylation Reactions: The remethylation of homocysteine to methionine is essential for regenerating S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions, including DNA, RNA, and protein methylation. A significant diversion of homocysteine could indirectly impact these vital cellular processes.

Alteration of Glutathione Synthesis: The transsulfuration pathway, which converts homocysteine to cysteine, is a primary source of cysteine for glutathione synthesis. By consuming homocysteine, xenobiotic conjugation could potentially limit the de novo synthesis of glutathione, which is itself a primary molecule for detoxification. This could create a feedback loop where the detoxification of one compound limits the capacity to detoxify others.

The metabolic fate of this compound also highlights the interplay between different organs in xenobiotic metabolism. Studies involving in situ perfused rat kidneys have shown that both cysteinylpropachlor and this compound are metabolized to their respective mercapturic acids tandfonline.com. However, the acetylation of the homocysteine conjugate was found to be less efficient than that of the cysteine conjugate, with about half of the perfused this compound being excreted unchanged tandfonline.com. This suggests that the enzymatic machinery for N-acetylation may have a preference for the naturally occurring cysteine conjugate.

Below is a comparative overview of the renal metabolism of cysteinylpropachlor and this compound in rats.

MetaboliteFirst-Pass Elimination in Urine (% of dose)Major Urinary MetabolitesMetabolic Efficiency
Cysteinylpropachlor47.5%Mercapturic acid and its S-oxideEfficiently acetylated
This compound36%Unchanged this compound and its Mercapturic acidLess efficiently acetylated

Evolutionary Perspectives on Glutathione and Sulfur Conjugate Pathways

The metabolic pathways responsible for detoxifying xenobiotics are ancient and are present in virtually all forms of life, from bacteria to humans. The glutathione S-transferase superfamily, for instance, is incredibly diverse and has evolved to handle a vast array of electrophilic compounds. The broad substrate specificity of these enzymes is a key evolutionary adaptation to the challenge of detoxifying an almost limitless number of foreign chemicals encountered in the environment.

The existence of both glutathione-dependent and potentially direct homocysteine conjugation pathways for propachlor can be viewed from an evolutionary perspective:

Ancient Origins: The core components of sulfur metabolism, including the pathways involving methionine, homocysteine, cysteine, and glutathione, are evolutionarily ancient. The appropriation of these pathways for detoxification likely provided a significant survival advantage to early organisms exposed to natural toxins.

Patchwork Evolution: The evolution of metabolic pathways for new, synthetic xenobiotics like modern herbicides is often described as a "patchwork" process. Organisms recruit and adapt existing enzymes with broad specificities from other metabolic pathways to handle these novel compounds. The ability of the detoxification system to utilize both cysteine and homocysteine for conjugation with propachlor may be an example of this metabolic plasticity.

The enzymes and transporters involved in the mercapturic acid pathway, from the initial glutathione conjugation to the final excretion of the N-acetylated conjugate, represent a highly evolved and integrated system for neutralizing and eliminating harmful substances. The metabolism of this compound is a part of this broader, evolutionarily conserved strategy for survival in a chemically complex world.

Future Research Trajectories and Unanswered Questions

Elucidation of Novel Metabolic Pathways for Homocysteinylpropachlor

The biotransformation of xenobiotics is a complex process involving multiple enzymatic reactions. In mammalian systems, the metabolism of homocysteine is intricately linked to two major pathways: remethylation to methionine and transsulfuration to cysteine nih.gov. The formation of this compound would represent a novel intersection of xenobiotic detoxification and endogenous amino acid metabolism.

Future research must focus on identifying the specific enzymatic processes responsible for the formation of this conjugate. It is plausible that glutathione (B108866) S-transferases (GSTs), which are known to catalyze the conjugation of glutathione to a wide array of xenobiotics, may also play a role, followed by enzymatic cleavage to a cysteine conjugate and subsequent transamination or other modifications leading to a homocysteine conjugate. Alternatively, direct conjugation with homocysteine, although less common, cannot be ruled out.

Key research questions that need to be addressed include:

What are the primary and secondary metabolic pathways for this compound in target and non-target organisms?

Which specific enzymes or enzyme families are involved in its formation and subsequent metabolism?

How does the formation of this compound impact the endogenous pools of homocysteine and other related metabolites like S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH)? nih.gov

Understanding these pathways is fundamental to assessing the toxicological significance of this particular metabolic route.

Advanced Analytical Approaches for Trace Metabolite Detection

A significant challenge in studying novel xenobiotic metabolites is their often low concentrations in complex biological and environmental matrices. The development and application of advanced analytical techniques are therefore paramount for the accurate detection and quantification of trace levels of this compound and its downstream metabolites.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for the identification of unknown metabolites. nih.gov Non-targeted analysis (NTA) methods, in particular, allow for the simultaneous screening of a wide range of potential metabolites without the need for authentic standards. nih.gov Future research should leverage these technologies to develop sensitive and specific methods for this compound.

Key areas for analytical methods development include:

Analytical ApproachObjectivePotential Impact
LC-HRMS/MS Development of sensitive and selective methods for the identification and quantification of this compound in various matrices (e.g., urine, plasma, soil, water).Enables accurate exposure assessment and metabolic profiling.
Isotope Labeling Studies Use of stable isotope-labeled propachlor (B1678252) or homocysteine to trace the metabolic fate and identify novel downstream metabolites.Provides definitive evidence of metabolic pathways and transformations.
Metabolomics Application of untargeted and targeted metabolomics to assess the broader metabolic impact of this compound formation on the organism.Reveals potential mechanisms of toxicity and biological perturbations.

These advanced analytical approaches will be instrumental in moving from theoretical postulation to empirical evidence of the existence and biological relevance of this compound.

Computational Approaches in Predicting Xenobiotic Conjugate Fates

In silico or computational models are becoming increasingly valuable for predicting the metabolic fate of xenobiotics. nih.govresearchgate.net These tools can help to prioritize experimental studies and generate hypotheses about potential metabolic pathways. For a compound with limited empirical data like this compound, computational approaches offer a crucial starting point.

Various computational tools can predict sites of metabolism and the likelihood of different types of conjugation reactions. By inputting the structure of propachlor and its known metabolites, these models can predict the potential for conjugation with sulfur-containing nucleophiles like homocysteine. Furthermore, physiologically based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing insights into its potential for bioaccumulation and target organ toxicity. nih.gov

Future computational research should focus on:

Utilizing in silico tools to predict the enzymatic reactions involved in the formation and degradation of this compound. nih.gov

Developing quantitative structure-activity relationship (QSAR) models to predict the potential toxicity of this conjugate.

Building PBPK models to understand the disposition of this compound in different species. nih.gov

Integration of computational predictions with experimental validation will provide a robust framework for understanding the fate and potential risks associated with this compound. nih.gov

Environmental Research Gaps for Sulfur Amino Acid Conjugates

Once formed in an organism, this compound can be excreted and enter the environment. Its subsequent fate, including its persistence, mobility, and potential for further transformation in soil and water, is unknown. The presence of a sulfur amino acid moiety may influence its environmental behavior, potentially affecting its adsorption to soil organic matter, microbial degradation, and uptake by plants. mdpi.comgcsaa.org

Key environmental research questions include:

Research AreaUnanswered Questions
Persistence and Degradation What is the half-life of this compound in different environmental compartments (soil, water)? What are the primary degradation pathways (e.g., microbial, photochemical)?
Mobility and Transport How does the chemical structure of this compound influence its sorption to soil particles and its potential for leaching into groundwater?
Bioavailability and Ecotoxicity Is this compound taken up by plants or other organisms from the environment? Does it exert any toxic effects on non-target terrestrial and aquatic organisms?

Addressing these research gaps is essential for a comprehensive understanding of the environmental risks associated with the use of propachlor and the formation of its sulfur amino acid conjugates. The broader implications of sulfur-containing pesticide metabolites in biogeochemical cycles, such as the sulfur cycle, also warrant investigation. nih.govresearchgate.net

Q & A

Q. What interdisciplinary methods address challenges in synthesizing this compound analogs with improved bioavailability?

  • Methodological Answer : Combine medicinal chemistry (prodrug design, salt formation) with biopharmaceutics (Caco-2 permeability assays). Use AI-driven tools (e.g., AlphaFold) to predict transporter interactions. Validate with in vivo absorption studies using radiolabeled compounds .

Methodological Frameworks for Research Design

  • Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results. Use meta-analysis tools (RevMan, Cochrane) to quantify heterogeneity and identify moderating variables .
  • Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw datasets, code, and SOPs via repositories like Zenodo or Figshare .
  • Ethical Compliance : For preclinical studies, follow ARRIVE 2.0 guidelines for animal reporting and NIH standards for cell/tissue research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Homocysteinylpropachlor
Reactant of Route 2
Homocysteinylpropachlor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.